

Unraveling the Reaction Mechanisms of 3-Fluorobenzonitrile: A Computational and Experimental Comparison

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Compound of Interest

Compound Name: **3-Fluorobenzonitrile**

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A detailed computational and experimental investigation into the C-CN bond activation of **3-fluorobenzonitrile** catalyzed by a zerovalent nickel complex provides valuable insights for researchers, scientists, and drug development professionals. This guide compares the reaction's performance under different conditions and outlines the underlying mechanisms, supported by quantitative data and detailed methodologies.

Comparative Analysis of Reaction Thermodynamics

The thermodynamics of the C-CN bond activation of **3-fluorobenzonitrile** were studied in two different solvents, tetrahydrofuran (THF) and toluene (Tol). The equilibrium between the η^2 -nitrile complex and the C-CN bond activation product was analyzed, revealing the influence of the solvent on the reaction's spontaneity.

Compound	Solvent	ΔH° (kcal/mol)	ΔS° (e.u.)	ΔG° (kcal/mol)
3- e Fluorobenzonitril	THF	-5.09 ± 0.14	-9.0 ± 0.4	-2.39
3- e Fluorobenzonitril	Toluene	-1.99 ± 0.09	-3.0 ± 0.4	-1.09

Table 1: Thermodynamic Parameters for the C-CN Bond Activation of 3-Fluorobenzonitrile.

The data illustrates that the reaction is more favorable in the polar solvent THF, as indicated by the more negative Gibbs free energy (ΔG°)[1].

The study highlights that the free energies (ΔG°) for the C-CN oxidative addition for **3-fluorobenzonitrile** are negative at room temperature in both THF and toluene, indicating that the formation of the C-CN bond activation products is energetically favorable[1][2]. The presence of the electronegative fluoro substituent further drives the equilibrium towards the product side[1][2].

Reaction Pathway and Intermediates

The reaction of **3-fluorobenzonitrile** with the nickel(0) fragment, $[\text{Ni}(\text{dippe})]$, initially leads to the formation of an η^2 -nitrile complex. This intermediate subsequently converts to the final C-CN bond activation product. Density Functional Theory (DFT) calculations were employed to examine the reaction pathways and the energies of the intermediates and transition state structures.

The reaction of **3-fluorobenzonitrile** with $[\text{Ni}(\text{dippe})(\mu\text{-H})]_2$ resulted in the formation of $(\text{dippe})\text{Ni}(\eta^2\text{-3-F-C}_6\text{H}_4\text{CN})$ [1][2]. Upon heating, this intermediate converted to the C-CN bond activation product, $(\text{dippe})\text{Ni}(\text{3-F-C}_6\text{H}_4)(\text{CN})$ [2].



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Figure 1: Reaction pathway for the C-CN bond activation of 3-fluorobenzonitrile.

Experimental and Computational Methodologies

Experimental Protocol: The thermodynamic parameters were determined by measuring the equilibrium ratios of the η^2 -nitrile complex and the C-CN bond activation product at various temperatures in THF-d_8 and toluene- d_8 [1][2]. The reaction of **3-fluorobenzonitrile** with $[\text{Ni}(\text{dippe})(\mu\text{-H})]_2$ was monitored by $^{31}\text{P}\{^1\text{H}\}$ NMR spectroscopy to identify the formation of the intermediate and final products[1][2].

Computational Protocol: Density Functional Theory (DFT) calculations were performed to investigate the reaction pathways and the energies of the intermediates and transition state structures[1][2]. These calculations provided insights into the mechanism of the C-CN bond activation. The study also compared the computational results with experimental findings for a comprehensive understanding.

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References

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